Cannabinolic acid

Description

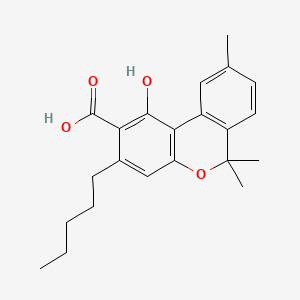

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h9-12,23H,5-8H2,1-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKOBIRSQLNUPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=C1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182356 |

Source

|

| Record name | Cannabinolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2808-39-1 |

Source

|

| Record name | Cannabinolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabinolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-6,6,9-trimethyl-3-pentyl-benzo[c]chromene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABINOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4XY4HH9NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Cannabinolic Acid (CBNA): Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabinolic acid (CBNA) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is the acidic precursor to cannabinol (B1662348) (CBN) and is primarily formed through the oxidative degradation of tetrahydrothis compound (THCA). As research into the therapeutic potential of minor cannabinoids expands, a thorough understanding of the fundamental properties of these molecules is crucial. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its structural details, solubility, stability, and spectral characteristics. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its known biological interactions. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and development of cannabinoids.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] Its stability is a key consideration, as it is susceptible to degradation into cannabinol (CBN) when exposed to heat, light, or prolonged storage.[1] This conversion, known as decarboxylation, involves the loss of the carboxylic acid group and typically occurs at temperatures exceeding 100°C.[1]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-hydroxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene-2-carboxylic acid | [1] |

| CAS Number | 2808-39-1 | [1] |

| Molecular Formula | C₂₂H₂₆O₄ | [1] |

| Molecular Weight | 354.4 g/mol | [1] |

| Canonical SMILES | CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=C1C(=O)O)O | [1] |

| InChI Key | KXKOBIRSQLNUPS-UHFFFAOYSA-N | [1] |

| Synonyms | CBNA, this compound A | [2] |

| Physical Property | Value | Source |

| Melting Point | Varies based on purity | [1] |

| Boiling Point | 528.5°C at 760 mmHg (Predicted) | [3] |

| Solubility | Water: Insoluble | [1] |

| Ethanol: Soluble | [1] | |

| Methanol (B129727): Soluble | [1] | |

| DMF: 12 mg/mL | [4] | |

| DMSO: 10 mg/mL | [4] | |

| PBS (pH 7.2): 0.3 mg/mL | [4] | |

| XLogP3-AA | 6.2 | [2] |

Spectral Data

| Spectroscopic Technique | Observed Characteristics | Source |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) at 264 nm. | [4] |

| ¹H-NMR Spectroscopy | Complete assignments available in the literature. Carboxylic acid substitution affects the chemical shift of H-1" of the C5 side chain and 2'-OH, and reduces intermolecular hydrogen bonding, leading to a sharpening of the H-5' signal in deuterated chloroform. | [5][6] |

| ¹³C-NMR Spectroscopy | Complete assignments are available in the literature. | [5][6] |

| Mass Spectrometry (MS) | Molecular Peak [M-H]⁻ at m/z 357.2. Fragmentation patterns can be used for identification, especially in negative ion mode. | [7][8] |

| Infrared (IR) Spectroscopy | Spectroscopic data is available in the literature. |

Experimental Protocols

Synthesis of this compound from Tetrahydrothis compound (THCA)

A common method for the synthesis of CBNA involves the aromatization of THCA.

Principle: This method utilizes an oxidizing agent to convert the partially saturated ring of THCA into an aromatic ring, resulting in the formation of CBNA.

Methodology:

-

Reactants: Tetrahydrothis compound (THCA) and tetrachloro-1,4-benzoquinone.

-

Reaction Conditions: The reaction is typically carried out at a temperature between 60°C and 130°C for a duration of 1 to 100 hours.

-

Outcome: This process oxidizes THCA to yield this compound (CBNA). The reaction can be optimized to maximize the yield of CBNA while minimizing the formation of decarboxylated byproducts such as THC and CBN.[9]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for the quantification of cannabinoids, including CBNA.

Principle: This technique separates compounds in a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The concentration of the analyte is determined by measuring its absorbance at a specific wavelength.

Typical HPLC-UV Methodology:

-

Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient elution is often used with a mixture of:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Detection: Detection is typically performed at 228 nm or 264 nm.[4][10]

-

Sample Preparation:

-

Extraction: The sample is extracted with a suitable solvent such as methanol or ethanol.

-

Filtration: The extract is filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm) before injection into the HPLC system.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of cannabinoids. However, due to the thermal instability of acidic cannabinoids, a derivatization step is necessary.

Principle: GC separates volatile compounds in the gas phase. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Typical GC-MS Methodology:

-

Derivatization: To prevent decarboxylation of CBNA in the hot GC inlet, a derivatization agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to convert the carboxylic acid group into a more thermally stable trimethylsilyl (B98337) (TMS) ester.[11]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often used.

-

Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized CBNA. For the TMS-derivative of CBNA, a characteristic ion is m/z 487.[11]

-

Sample Preparation:

-

Extraction: Similar to HPLC, the sample is first extracted with an organic solvent.

-

Derivatization: The dried extract is reconstituted in a suitable solvent, and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature (e.g., 90°C) for a specific time (e.g., 45 minutes).[11]

-

Biological Activity and Signaling Pathways

The biological effects of cannabinoids are primarily mediated through their interaction with the cannabinoid receptors, CB1 and CB2.[12] CB1 receptors are abundant in the central nervous system, while CB2 receptors are predominantly found in the immune system.[12]

The binding affinity of CBNA to these receptors is not as well-characterized as that of major cannabinoids like THC. However, it is generally understood that acidic cannabinoids exhibit lower binding affinity for CB1 and CB2 receptors compared to their neutral counterparts.

Biosynthesis of this compound

CBNA is not directly biosynthesized in the cannabis plant but is rather a degradation product of THCA.

General Cannabinoid Receptor Signaling

Upon binding of a cannabinoid ligand, CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a signaling cascade.

This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[13][14] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses.[13] The precise downstream effects of CBNA binding to cannabinoid receptors are an area of ongoing research.

Conclusion

This compound represents an important area of study within the expanding field of cannabinoid research. Its chemical and physical properties, particularly its relationship to THCA and CBN, are fundamental to understanding its presence in cannabis and its potential applications. The experimental protocols outlined in this guide provide a basis for the consistent and accurate synthesis and analysis of CBNA. While the full extent of its biological activity and specific signaling pathways are still being elucidated, this technical guide serves as a valuable resource for scientists and researchers working to uncover the therapeutic potential of this and other minor cannabinoids. Further investigation into the pharmacology of CBNA is warranted to fully understand its place in the cannabinoid landscape.

References

- 1. Buy this compound (EVT-441898) | 2808-39-1 [evitachem.com]

- 2. This compound | C22H26O4 | CID 3081990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 2808-39-1,this compound | lookchem [lookchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. WO2021035342A1 - Methods for converting tetrahydrothis compound into this compound - Google Patents [patents.google.com]

- 10. High Throughput Analysis of Cannabinoids by LC-UV [de.restek.com]

- 11. gtfch.org [gtfch.org]

- 12. benchchem.com [benchchem.com]

- 13. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Dawn of Cannabinoid Acids: A Technical Chronicle of Cannabinolic Acid's Discovery and Isolation

For Immediate Release

A deep dive into the annals of cannabinoid chemistry reveals the pivotal discovery and isolation of Cannabinolic acid (CBNA), a non-psychoactive precursor to the well-known cannabinol (B1662348) (CBN). This technical guide illuminates the historical timeline of its discovery, detailing the experimental protocols that paved the way for our current understanding of acidic cannabinoids. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the foundational techniques and a glimpse into the early analytical landscape of cannabis science.

Discovery and a New Class of Cannabinoids

The Pioneering Protocol: Isolating this compound

The initial isolation of CBNA from hashish by Mechoulam and Gaoni was a meticulous process, relying on the classic techniques of solvent extraction and column chromatography. The experimental workflow, as described in their 1965 publication, laid the groundwork for future cannabinoid acid research.

Experimental Protocol: Mechoulam and Gaoni (1965)

1. Extraction:

-

A petroleum ether (60-80°) extract of hashish was obtained.

-

The acidic components were separated from the neutral components by extraction with a 5% sodium hydroxide (B78521) solution.

-

The alkaline solution was then acidified with dilute hydrochloric acid to precipitate the crude acidic fraction.

-

This crude acid mixture was then extracted with ether.

2. Esterification:

-

To facilitate separation and prevent decarboxylation during subsequent steps, the crude acidic fraction was esterified with diazomethane (B1218177) to convert the cannabinoid acids into their corresponding methyl esters.

3. Chromatographic Separation:

-

The mixture of methyl esters was subjected to column chromatography on Florisil.

-

Elution was carried out with a gradient of benzene (B151609) and ether, starting with pure benzene and gradually increasing the ether concentration.

-

Fractions were collected and analyzed by thin-layer chromatography (TLC).

4. Isolation and Identification:

-

Fractions containing the methyl ester of this compound were combined and the solvent was evaporated.

-

The structure of the isolated compound was then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

While the 1965 paper does not provide specific quantitative data on the yield of CBNA from the starting hashish material, it successfully demonstrated a viable method for its isolation and laid the foundation for future quantitative analyses.

Evolution of Isolation and Analytical Techniques

The methods for isolating and analyzing cannabinoid acids have evolved significantly since the 1960s. Early techniques were often hampered by the thermal instability of these compounds.

Early Challenges with Gas Chromatography (GC): In the early days of cannabinoid analysis, Gas Chromatography (GC) was a common technique. However, the high temperatures used in GC injection ports cause the acidic cannabinoids to decarboxylate, converting them into their neutral counterparts (e.g., CBNA to CBN). This made the direct analysis of acidic cannabinoids by GC impossible without a derivatization step to protect the carboxyl group.

The Advent of High-Performance Liquid Chromatography (HPLC): The development of High-Performance Liquid Chromatography (HPLC) revolutionized the analysis of cannabinoid acids. HPLC separates compounds at ambient temperatures, thus preserving the integrity of thermally labile molecules like CBNA. This technique allows for the direct quantification of acidic cannabinoids in plant material and extracts, providing a more accurate representation of the plant's chemical profile.

Modern Techniques: Today, a variety of advanced chromatographic techniques are employed for the isolation and purification of CBNA and other cannabinoid acids, including:

-

Flash Chromatography: A rapid form of column chromatography using pressure to increase the flow rate of the mobile phase.

-

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids the use of solid stationary phases, reducing the risk of irreversible adsorption and degradation of the target compounds.

-

Supercritical Fluid Chromatography (SFC): Utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering a "greener" alternative to traditional liquid chromatography.

The purity of isolated cannabinoids is now routinely assessed using a combination of HPLC, Mass Spectrometry (MS), and NMR spectroscopy, allowing for highly accurate identification and quantification.

Quantitative Data Summary

Quantitative data from the earliest studies on CBNA isolation is scarce in the readily available literature. However, modern analytical methods provide a clear picture of the typical cannabinoid content in various cannabis chemovars. The following table summarizes the evolution of key analytical parameters.

| Parameter | Early Methods (1960s-1970s) | Modern Methods (HPLC, UPLC-MS) |

| Primary Separation Technique | Column Chromatography (Silica, Florisil) | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC) |

| Stationary Phase | Silica Gel, Alumina, Florisil | Reversed-phase C18 or C8 columns |

| Detection Method | Thin-Layer Chromatography (TLC) with colorimetric reagents | Diode Array Detector (DAD), Mass Spectrometry (MS) |

| Quantification of Acidic Cannabinoids | Indirect (after derivatization for GC) or semi-quantitative (TLC) | Direct and highly accurate |

| Typical Purity of Isolate | Not consistently reported | >95% achievable |

Biological Activity and Signaling Pathways

Research into the specific biological effects and signaling pathways of this compound is still in its early stages compared to more abundant cannabinoids like THC and CBD and their acidic precursors. Early research noted the antibacterial properties of cannabinoid acids[1]. More recent in vitro studies have begun to explore the potential of CBNA and its derivatives, particularly in the context of their anti-inflammatory and anti-cancer properties[3]. However, a definitive signaling pathway for CBNA has not yet been fully elucidated. It is generally understood that, like other cannabinoid acids, CBNA has a low affinity for the CB1 and CB2 receptors in its native form. Its biological effects may be mediated through other receptor systems or cellular pathways. Further research is needed to fully understand the pharmacological profile of this historically significant, yet understudied, cannabinoid.

Visualizing the Historical and Methodological Landscape

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Historical timeline of key milestones in the discovery and analysis of this compound.

Caption: Experimental workflow for the first isolation of this compound by Mechoulam and Gaoni (1965).

Conclusion

The discovery and isolation of this compound represent a cornerstone in the field of cannabis science. The pioneering work of Mechoulam and Gaoni not only introduced a new class of compounds but also laid the methodological foundation for decades of subsequent research. The evolution from early extraction and chromatographic techniques to modern, highly sensitive analytical methods has enabled a more precise understanding of the complex chemistry of the cannabis plant. While the full therapeutic potential of CBNA is still being explored, its historical significance as one of the first identified cannabinoid acids remains undisputed. This guide serves as a testament to the foundational research that continues to inspire new avenues of investigation in cannabinoid science and drug development.

References

- 1. Hashish. IV. The isolation and structure of cannabinolic cannabidiolic and cannabigerolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In the weeds: A comprehensive review of cannabis; its chemical complexity, biosynthesis, and healing abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Degradative Fate of THCA: A Technical Guide to the Natural Occurrence and Biosynthesis of Cannabinolic Acid (CBNA) in Cannabis sativa

For Immediate Release

This technical guide provides an in-depth exploration of Cannabinolic acid (CBNA), a secondary cannabinoid found in Cannabis sativa. Primarily targeting researchers, scientists, and professionals in drug development, this document details the natural occurrence, biosynthetic pathway—more accurately a degradation pathway—and analytical methodologies for the study of CBNA.

Natural Occurrence of this compound (CBNA)

This compound (CBNA) is not a primary cannabinoid synthesized by dedicated enzymes within Cannabis sativa. Instead, it is an oxidative artifact of Tetrahydrothis compound (THCA), the acidic precursor to the principal psychoactive compound, Δ⁹-tetrahydrocannabinol (THC). Consequently, the concentration of CBNA in fresh, carefully harvested plant material is typically low. Its presence is an indicator of the age or storage conditions of the cannabis sample.

The concentration of CBNA, along with other cannabinoids, is highest in the glandular trichomes, which are most abundant on the female inflorescences (flowers). Lower concentrations are found in the leaves, with negligible amounts in the stems and roots.[1][2] The accumulation of CBNA increases as the plant material is exposed to oxygen and UV light over time.[3][4][5] While specific concentrations can vary significantly based on the strain, age, and post-harvest handling, typical ranges have been reported to be between 0.1% and 1.6% in aged cannabis.[4][5]

Quantitative Data on Cannabinoid Distribution

The following table summarizes the typical distribution and concentration ranges of key cannabinoids, including CBNA, across different parts of the Cannabis sativa plant. These values are approximate and can vary widely between different cultivars and environmental conditions.

| Cannabinoid | Plant Part | Typical Concentration Range (% dry weight) | Citation(s) |

| THCA | Inflorescences | 10.0 - 30.0+ | [1][6] |

| Leaves | 1.0 - 5.0 | [1] | |

| Stems | 0.1 - 0.3 | [1][2] | |

| CBDA | Inflorescences | <1.0 - 20.0+ | [6] |

| Leaves | <0.1 - 2.0 | [1] | |

| Stems | <0.1 | [2] | |

| CBGA | Inflorescences | <0.5 - 2.5 | [6] |

| Leaves | Trace | [2] | |

| Stems | Trace | [2] | |

| CBNA | Inflorescences (Aged) | 0.1 - 1.6+ | [4][5] |

| Leaves (Aged) | Trace | [1] | |

| Stems (Aged) | Trace | [2] |

Biosynthesis: A Pathway of Degradation

The formation of CBNA is a non-enzymatic process. It is the result of the oxidative degradation of THCA. The primary cannabinoid biosynthetic pathway in Cannabis sativa produces Cannabigerolic acid (CBGA), which serves as the central precursor to a host of other cannabinoids. The enzyme THCA synthase specifically catalyzes the oxidative cyclization of CBGA to form THCA. CBNA is subsequently formed when THCA is exposed to environmental factors such as atmospheric oxygen and UV radiation, leading to aromatization of the cyclohexene (B86901) ring.[3][4] This process can be further accelerated by heat, which also promotes the decarboxylation of CBNA to the neutral cannabinoid, Cannabinol (CBN).[7]

Experimental Protocols

Accurate quantification of CBNA requires robust extraction and analytical methods. Due to its low native concentration, sensitive chromatographic techniques are essential.

Extraction Protocol: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a preferred method for cannabinoid extraction due to its efficiency, selectivity, and the absence of residual organic solvents.[8][9][10]

-

Sample Preparation : Grind dried cannabis inflorescences to a consistent particle size (e.g., 0.5-1.0 mm). Accurately weigh approximately 1-2 g of the homogenized plant material.

-

SFE System Loading : Place the ground material into the SFE extraction vessel.

-

Extraction Parameters :

-

Supercritical Fluid : Food-grade carbon dioxide (CO₂).

-

Pressure : Set the extraction pressure to 250 bar.[8]

-

Temperature : Maintain the extraction vessel temperature at 37-40°C.[8]

-

Flow Rate : Set the CO₂ flow rate (e.g., 150 g/min for larger systems, adjust for scale).[11]

-

Extraction Time : Perform the extraction for a duration of 2-3 hours.[8]

-

-

Fraction Collection : Depressurize the CO₂ post-extraction through a collection vessel or cold separator to precipitate the cannabinoid-rich extract.[8]

-

Post-Extraction : The resulting oleoresin extract is collected, weighed, and then dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) to a known concentration for subsequent analytical quantification.

Quantification Protocol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the standard for cannabinoid potency testing as it analyzes samples at room temperature, preventing the heat-induced decarboxylation of acidic cannabinoids that can occur in Gas Chromatography (GC).[12]

-

Sample Preparation :

-

Accurately weigh the cannabis extract obtained from SFE.

-

Dissolve the extract in a known volume of methanol or a methanol/isopropanol mixture to achieve an estimated total cannabinoid concentration within the calibration range.[13]

-

Vortex the solution for 30-60 seconds to ensure complete dissolution.

-

Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.[13]

-

-

Instrumentation and Conditions :

-

HPLC System : A standard HPLC system equipped with a UV/Vis or Diode-Array Detector (DAD).

-

Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

-

Mobile Phase A : Water with 0.085% phosphoric acid or 0.1% formic acid.[12][14]

-

Mobile Phase B : Acetonitrile with 0.085% phosphoric acid or 0.1% formic acid.[12][14]

-

Gradient Elution : A typical gradient might start at 70% B, ramp to 85-95% B over several minutes, hold, and then return to initial conditions for re-equilibration.[14]

-

Flow Rate : 1.0 - 1.6 mL/min.[14]

-

Column Temperature : 35°C.[14]

-

Injection Volume : 5 - 10 µL.[14]

-

UV Detection Wavelength : 220 nm.[14]

-

-

Quantification :

-

Prepare a series of calibration standards of certified CBNA reference material at known concentrations (e.g., 0.5 - 100 µg/mL).

-

Generate a calibration curve by plotting the peak area against the concentration for the standards.

-

Inject the prepared sample and identify the CBNA peak based on its retention time compared to the standard.

-

Quantify the amount of CBNA in the sample by interpolating its peak area from the linear regression of the calibration curve.

-

Conclusion

This compound (CBNA) is a unique cannabinoid whose presence in Cannabis sativa is not a direct result of enzymatic biosynthesis but rather the oxidative degradation of THCA. Its concentration serves as a useful marker for the age and storage history of a given cannabis sample. Understanding the conditions that promote its formation is critical for quality control in both medicinal and research settings. The detailed protocols for SFE and HPLC-UV analysis provided herein offer a robust framework for the accurate extraction and quantification of CBNA, enabling further research into its potential pharmacological properties and role as a quality metric for Cannabis sativa products.

References

- 1. Secondary Metabolites Profiled in Cannabis Inflorescences, Leaves, Stem Barks, and Roots for Medicinal Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orangephotonics.com [orangephotonics.com]

- 3. THC can turn into CBN: the theory - CBD Health and Wellness [cbdhealthandwellness.net]

- 4. biomedican.com [biomedican.com]

- 5. biomedican.com [biomedican.com]

- 6. d-nb.info [d-nb.info]

- 7. graywolfslair.com [graywolfslair.com]

- 8. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cannabissciencetech.com [cannabissciencetech.com]

- 10. researchgate.net [researchgate.net]

- 11. Utilisation of Design of Experiments Approach to Optimise Supercritical Fluid Extraction of Medicinal Cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 13. cannabissciencetech.com [cannabissciencetech.com]

- 14. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Cannabinolic Acid (CBNA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabinolic acid (CBNA) is a non-psychoactive cannabinoid found in the cannabis plant. It is the acidic precursor to cannabinol (B1662348) (CBN), formed through the degradation of tetrahydrothis compound (THCA). Due to its inherent instability and rapid conversion to CBN, direct pharmacological research on CBNA has been limited. Consequently, much of its potential therapeutic activity is inferred from the more extensively studied CBN. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of CBNA, leveraging data from its decarboxylated form, CBN, as a foundational proxy. This document outlines key experimental protocols, presents available quantitative data, and visualizes relevant pathways and workflows to facilitate further research and drug development efforts.

Pharmacological Profile (Inferred from Cannabinol - CBN)

Based on studies of CBN, CBNA is hypothesized to possess a range of pharmacological activities, including anti-inflammatory, analgesic, neuroprotective, and anticancer effects. The primary mechanisms of action are thought to involve interactions with the endocannabinoid system, modulation of inflammatory pathways, and inhibition of various enzymes.

Data Presentation: Quantitative Pharmacological Data for CBN (as a proxy for CBNA)

The following tables summarize the available quantitative data for CBN, which can be used as a preliminary guide for investigating CBNA.

Table 1: Anticancer Activity of Cannabinol (CBN)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| IMR-5 | Neuroblastoma | 20.23 | [1] |

| SK-N-AS | Neuroblastoma | 29.88 | [1] |

| THP-1 | Acute Myeloid Leukemia | >40 (after 48h) | [2][3] |

Table 2: Receptor Binding Affinity of Cannabinol (CBN)

| Receptor | Ki (nM) | Citation |

| CB1 | 211.2 | [4] |

| CB2 | 126.4 | [4] |

Note: There is variability in reported Ki values across different studies.

Table 3: Enzyme Inhibition by Cannabinol (CBN)

| Enzyme | Inhibition Type | Ki,u (µM) | IC50,u (µM) | Citation |

| CYP2B6 | Competitive | - | 0.63 ± 0.26 | [5][6] |

| CYP2C9 | Competitive | 0.99 | 0.42 ± 0.13 | [5][6][7] |

| CYP2E1 | Competitive | 0.063 | 0.28 ± 0.030 | [5][6][7] |

| CYP3A4 | - | - | >35 | [8][9] |

| CYP3A5 | - | - | >35 | [8][9] |

| CYP3A7 | - | - | 23-31 | [8][9] |

| UGT1A9 | - | - | 0.51 - 4.2 | [7] |

| UGT2B7 | - | - | 2.8 - 5.5 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary pharmacological screening of CBNA. These protocols are standardized and can be adapted for testing this specific compound.

In Vitro Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Cytokine Production in Macrophages

This protocol details the assessment of the anti-inflammatory potential of CBNA by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of CBNA (dissolved in a suitable vehicle like DMSO, with the final vehicle concentration kept below 0.1%) for 1-2 hours.

-

Induce inflammation by adding LPS to a final concentration of 0.5-1 µg/mL.

-

Incubate for a specified period (e.g., 24 hours) to allow for cytokine production.

b. Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants.

-

Use a commercial ELISA kit (e.g., for murine TNF-α or IL-6) to quantify the cytokine concentrations in the supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

c. Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each CBNA concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value, the concentration of CBNA that causes 50% inhibition of cytokine production.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This model assesses the ability of CBNA to reduce acute inflammation in vivo.[10][11][12]

a. Animal Model:

-

Use male Wistar rats or Swiss albino mice.

-

Acclimatize the animals for at least one week before the experiment.

b. Experimental Procedure:

-

Administer CBNA or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

c. Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Determine the percentage inhibition of edema for the CBNA-treated groups compared to the vehicle control group.

In Vivo Analgesic Activity: Hot Plate Test in Rodents

This method evaluates the central analgesic effects of CBNA.[13][14][15]

a. Animal Model:

-

Use mice or rats.

-

Acclimatize the animals to the testing environment before the experiment.

b. Experimental Procedure:

-

Administer CBNA or a vehicle control to the animals.

-

At specified time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency time for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping).

-

Set a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.

c. Data Analysis:

-

Compare the mean latency times of the CBNA-treated groups with the vehicle control group.

-

A significant increase in latency time indicates an analgesic effect.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[16][17][18][19][20]

a. Cell Culture and Treatment:

-

Seed cancer cells (e.g., neuroblastoma cell lines like IMR-5 or SK-N-AS) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treat the cells with a range of concentrations of CBNA.

-

Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

b. MTT Assay Procedure:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

c. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of CBNA relative to the vehicle-treated control cells.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of CBNA that inhibits 50% of cell growth.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key experimental workflows and a generalized signaling pathway potentially modulated by cannabinoids like CBNA.

Conclusion

The preliminary pharmacological screening of this compound presents a promising yet challenging area of research. Due to its instability, leveraging data from its more stable counterpart, CBN, provides a crucial starting point for investigation. The inferred anti-inflammatory, analgesic, and anticancer properties warrant further exploration through rigorous application of the standardized protocols outlined in this guide. The provided workflows and pathway diagrams serve as a visual framework for designing and interpreting these initial screening experiments. Future research should prioritize the development of stable CBNA derivatives or innovative delivery systems to enable more direct and accurate assessment of its therapeutic potential, thereby paving the way for novel cannabinoid-based drug discovery.

References

- 1. Cannabinol Inhibits Cellular Proliferation, Invasion, and Angiogenesis of Neuroblastoma via Novel miR-34a/tRiMetF31/PFKFB3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of Cannabinol (CBN) and Cannabigerol (CBG) on Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Cannabinoid Metabolites as Inhibitors of Major Hepatic CYP450 Enzymes, with Implications for Cannabis-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid Metabolites as Inhibitors of Major Hepatic CYP450 Enzymes, with Implications for Cannabis-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Potent inhibition of human cytochrome P450 3A isoforms by cannabidiol: role of phenolic hydroxyl groups in the resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Hot plate test - Wikipedia [en.wikipedia.org]

- 15. dol.inf.br [dol.inf.br]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Endocannabinoid System and its Interaction with Cannabinolic Acid (CBNA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological and cognitive processes. Its primary components include cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two most well-characterized cannabinoid receptors are the G protein-coupled receptors (GPCRs), Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues.[1] The ECS is a significant target for drug discovery due to its involvement in pain modulation, immune response, appetite regulation, and mood.

Cannabinolic acid (CBNA) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is the acidic precursor to cannabinol (B1662348) (CBN), formed through the oxidative degradation of tetrahydrothis compound (THCA). While research on many cannabinoids has surged, CBNA remains a relatively understudied compound. This guide provides a comprehensive overview of the methodologies used to investigate the interaction of novel cannabinoids, such as CBNA, with the endocannabinoid system, using its more stable and studied metabolite, CBN, as a reference for quantitative analysis.

Quantitative Data on Cannabinoid-Receptor Interactions

Quantitative data on the binding affinity and functional activity of cannabinoids at CB1 and CB2 receptors are critical for understanding their pharmacological profiles. Due to a paucity of specific binding and functional data for CBNA in publicly available literature, the following tables summarize the data for its closely related derivative, Cannabinol (CBN). These values serve as a benchmark for the potential interactions of CBNA and highlight the data that would be generated through the experimental protocols outlined in this guide.

Table 1: Binding Affinities (Ki) of Cannabinol (CBN) at Human Cannabinoid Receptors

| Compound | Receptor | Ki (nM) | Radioligand Used | Cell Line |

| Cannabinol (CBN) | hCB1 | 211.2 | [³H]CP-55,940 | HEK-293 |

| Cannabinol (CBN) | hCB2 | 126.4 | [³H]CP-55,940 | HEK-293 |

Data compiled from representative studies. Values can vary based on experimental conditions.

Table 2: Functional Activity (EC50/IC50) of Cannabinol (CBN) at Human Cannabinoid Receptors

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| Cannabinol (CBN) | hCB1 | GTPγS Binding | EC50 | Data not readily available |

| Cannabinol (CBN) | hCB2 | GTPγS Binding | EC50 | Data not readily available |

| Cannabinol (CBN) | hCB1 | cAMP Accumulation | IC50 | Data not readily available |

| Cannabinol (CBN) | hCB2 | cAMP Accumulation | IC50 | Data not readily available |

The lack of readily available functional data for CBN underscores the need for further research into the activity of minor cannabinoids.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the interaction of a test compound, such as CBNA, with cannabinoid receptors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 and CB2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]CP-55,940.

-

Test Compound: this compound (CBNA).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled high-affinity cannabinoid ligand (e.g., WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[2]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well filter plates (GF/B or GF/C glass fiber filters).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the CBNA test compound in assay buffer. Prepare the radioligand solution at a concentration close to its Kd value.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand, the test compound at various concentrations, and the cell membrane preparation. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[2][3]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of a test compound to activate the G-protein coupled to the cannabinoid receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

Guanosine Diphosphate (GDP): To ensure G-proteins are in their inactive state.

-

Test Compound: this compound (CBNA).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), and GDP (final concentration ~10 µM).[1] Add the CBNA test compound at various concentrations.

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[1]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[1]

-

Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described in the radioligand binding assay.

-

Data Analysis: Subtract non-specific binding from all readings. Plot the specific binding as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[1]

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to inhibit adenylyl cyclase activity, which is a downstream effect of CB1 and CB2 receptor activation, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells: Whole cells (e.g., CHO or HEK-293) stably expressing human CB1 or CB2 receptors.

-

Test Compound: this compound (CBNA).

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., ELISA, HTRF).

Procedure:

-

Cell Culture and Seeding: Culture cells expressing the cannabinoid receptor of interest and seed them in 96-well plates.

-

Pre-treatment: Pre-treat the cells with a PDE inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: Add the CBNA test compound at various concentrations to the cells.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Incubation: Incubate for a specified period (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.[4]

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation using non-linear regression.

Visualizations

Signaling Pathways

Caption: Canonical signaling pathways of CB1 and CB2 receptors.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationships in Cannabinoid Characterization

References

An In-depth Technical Guide on the Oxidative Degradation of Tetrahydrocannabinolic Acid (THCA) to Cannabinolic Acid (CBNA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocannabinolic acid (THCA), the non-psychoactive precursor to tetrahydrocannabinol (THC) in Cannabis sativa, is susceptible to oxidative degradation, leading to the formation of cannabidiolic acid (CBNA). This transformation is a critical consideration in the cultivation, processing, and storage of cannabis and its derivatives, as it alters the chemical profile and potentially the therapeutic properties of the material. This guide provides a comprehensive overview of the core principles governing the oxidative degradation of THCA to CBNA, including the underlying chemical pathways, influential factors, and analytical methodologies for its study. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

The chemical stability of cannabinoids is of paramount importance in the pharmaceutical and cannabis industries. While the decarboxylation of THCA to the psychoactive THC is a well-studied process, the oxidative pathway leading to CBNA is less understood but equally significant. CBNA is the acidic precursor to cannabinol (B1662348) (CBN), a cannabinoid often associated with aged cannabis and known for its distinct pharmacological effects, including sedative properties.[1] The conversion of THCA to CBNA represents a loss of the primary therapeutic agent in many cannabis varieties and an increase in a degradation product. Understanding the kinetics and mechanisms of this degradation is crucial for ensuring product quality, stability, and consistent dosing in medicinal applications.

Chemical Pathway of THCA to CBNA Formation

The oxidative degradation of THCA to CBNA is primarily a non-enzymatic process driven by environmental factors.[2][3] The core of this transformation is the aromatization of the cyclohexene (B86901) ring in the THCA molecule, which results in the formation of the fully aromatic resorcinol (B1680541) ring characteristic of CBNA. This process involves the loss of four hydrogen atoms.[2]

The primary drivers for this oxidative conversion are:

-

Ultraviolet (UV) Light: Exposure to UV radiation, particularly from sunlight, is a major catalyst for the photodegradation of THCA to CBNA.[1][2][3]

-

Oxygen: The presence of atmospheric oxygen is essential for the oxidation reaction to occur.[2][3]

-

Heat: While heat is the primary driver for decarboxylation of THCA to THC, elevated temperatures can also accelerate the rate of oxidation, especially in the presence of light and oxygen.[2]

The overall chemical equation for this transformation is:

C₂₂H₃₀O₄ (THCA) + O₂ → C₂₂H₂₆O₄ (CBNA) + 2H₂O

dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];

} caption { label="Figure 1: Simplified pathway of THCA degradation to CBNA and CBN."; fontname="Arial"; fontsize=12; }

Factors Influencing THCA Degradation

The rate of oxidative degradation of THCA to CBNA is influenced by several environmental factors. Controlling these factors is key to preserving the integrity of THCA in cannabis plant material and extracts.

| Factor | Effect on THCA Degradation to CBNA | Mitigation Strategies |

| Light (UV Exposure) | Accelerates the photochemical conversion. | Store material in opaque, light-proof containers. Avoid exposure to direct sunlight. |

| Oxygen | Essential for the oxidation reaction. | Store in airtight containers or under an inert atmosphere (e.g., nitrogen, argon). |

| Temperature | Higher temperatures increase the reaction rate. | Store in a cool, temperature-controlled environment. Refrigeration or freezing can significantly slow degradation. |

| Time | Degradation is a progressive process. | Implement first-in, first-out inventory management. Regularly test stored material for cannabinoid profile. |

dot graph { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335"];

} caption { label="Figure 2: Factors influencing THCA degradation."; fontname="Arial"; fontsize=12; }

Experimental Protocols

Forced Degradation Study of THCA under UV Irradiation

This protocol outlines a general procedure for conducting a forced degradation study to investigate the photochemical conversion of THCA to CBNA.

Objective: To quantify the rate of THCA degradation and CBNA formation upon exposure to a controlled UV light source.

Materials:

-

Isolated THCA standard

-

HPLC-grade acetonitrile (B52724) and methanol (B129727)

-

Formic acid or phosphoric acid

-

Quartz cuvettes or UV-transparent vials

-

UV irradiation chamber with a controlled wavelength and intensity output (e.g., 254 nm or 365 nm)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Prepare a stock solution of THCA in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

-

UV Exposure:

-

Transfer a known volume of the THCA solution into quartz cuvettes or UV-transparent vials.

-

Place the samples in the UV irradiation chamber.

-

Expose the samples to UV radiation for predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Include a control sample stored in the dark at the same temperature to account for any thermal degradation.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the solution.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Inject the sample into the HPLC system.

-

-

HPLC-DAD Analysis:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at wavelengths suitable for both THCA and CBNA (e.g., 220 nm, 270 nm, and 310 nm). Acidic cannabinoids typically show absorption peaks around 270 nm and 310 nm.

-

Quantification: Use a validated calibration curve for both THCA and CBNA to determine their concentrations at each time point.

-

dot graph G { node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];

} caption { label="Figure 3: Experimental workflow for THCA photodegradation study."; fontname="Arial"; fontsize=12; }

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the kinetics of THCA to CBNA conversion under various conditions. The following table provides a template for how such data should be structured for comparative analysis. Researchers are encouraged to use this format to report their findings.

Table 1: Hypothetical Kinetic Data for THCA Photodegradation to CBNA

| Time (hours) | THCA Concentration (µg/mL) | CBNA Concentration (µg/mL) | % THCA Degraded |

| 0 | 100.0 | 0.0 | 0.0 |

| 1 | 95.2 | 4.5 | 4.8 |

| 2 | 90.1 | 9.2 | 9.9 |

| 4 | 81.5 | 17.1 | 18.5 |

| 8 | 68.3 | 29.8 | 31.7 |

| 24 | 45.1 | 48.5 | 54.9 |

Conclusion

The oxidative degradation of THCA to CBNA is a significant transformation that impacts the chemical profile and therapeutic potential of cannabis and its derived products. This process is primarily driven by exposure to UV light and oxygen. Understanding the mechanisms and kinetics of this degradation is essential for developing effective strategies to preserve the quality and stability of THCA-rich materials. The experimental protocols and data structures provided in this guide offer a framework for researchers to systematically investigate this degradation pathway and contribute to the growing body of knowledge on cannabinoid chemistry. Further research is needed to generate comprehensive quantitative data on the kinetics of this reaction under various environmental conditions.

References

- 1. Simultaneous quantification of delta-9-THC, THC-acid A, CBN and CBD in seized drugs using HPLC-DAD [boris-portal.unibe.ch]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Cannabinolic Acid (CBNA) as a Key Biomarker for Aged Cannabis Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical profile of cannabis (Cannabis sativa L.) is not static; it undergoes significant alterations during storage. These changes can impact the therapeutic and psychoactive properties of cannabis-derived products. Among the numerous cannabinoids, Cannabinolic Acid (CBNA) is emerging as a critical biomarker for determining the age and storage history of cannabis material. This technical guide provides an in-depth analysis of CBNA's role, formation, and quantification, offering valuable insights for researchers, forensic scientists, and professionals in drug development and quality control.

CBNA is a non-psychoactive cannabinoid that is not produced enzymatically in the cannabis plant. Instead, it is an artifact of degradation, primarily formed from the oxidation of Tetrahydrothis compound (THCA), the acidic precursor to the main psychoactive compound, Δ⁹-tetrahydrocannabinol (THC).[1] The concentration of CBNA is typically low in fresh cannabis but increases as the material ages, particularly when exposed to environmental factors such as oxygen, light, and heat.[2][3] Subsequently, CBNA can decarboxylate to form Cannabinol (CBN), another well-known marker of aged cannabis.[1] The presence and concentration of CBNA, therefore, provide a more nuanced view of the degradation process and can serve as a reliable indicator of the material's age and storage conditions.[4]

Data Presentation: Cannabinoid Degradation Over Time

The degradation of cannabinoids is a time and condition-dependent process. The following tables summarize quantitative data from studies investigating the changes in cannabinoid concentrations in cannabis material over extended periods. While specific data for CBNA concentration over time is limited in publicly available literature, the data for its precursor (THCA) and downstream product (CBN) provide a clear indication of the degradation pathway.

Table 1: Concentration of THC and CBN in Marijuana Samples Stored at Room Temperature (20-22°C) Over Four Years [5][6]

| Storage Time (Years) | Average THC Concentration (%) | Average CBN Concentration (%) | Average CBN/THC Ratio (%) |

| 1 | 1.83 (Initial Avg. 2.20) | 0.05 | 2.5 ± 0.9 |

| 2 | 1.61 | 0.12 | 6.7 ± 1.8 |

| 3 | 1.44 | 0.15 | 9.4 ± 1.7 |

| 4 | 1.29 | 0.19 | 14.2 ± 1.2 |

Data adapted from a study on various marijuana samples. The initial average THC concentration was 2.20%. The percentage loss of THC was proportional to the storage time.[6]

Table 2: Effect of Storage Temperature on THC and CBN Concentrations in Cannabis Resin Over Four Years [2]

| Storage Condition | Initial THC (%) | Final THC (%) (4 years) | Initial CBN (%) | Final CBN (%) (4 years) |

| Light (22°C) | 10.5 | ~0 | 0.2 | ~1.5 |

| Darkness (22°C) | 10.5 | ~1 | 0.2 | ~1.2 |

| Darkness (4°C) | 10.5 | ~8 | 0.2 | ~0.4 |

| Darkness (-20°C) | 10.5 | ~10.5 | 0.2 | ~0.2 |

This study highlights the significant impact of light and temperature on THC degradation and CBN formation.

Experimental Protocols

Accurate quantification of CBNA is essential for its validation as a biomarker. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the analysis of cannabinoids, including acidic forms like CBNA.

Protocol 1: Quantification of CBNA using HPLC-UV

This protocol is a generalized procedure based on common HPLC-UV methods for cannabinoid profiling.

1. Sample Preparation and Extraction: a. Homogenization: Dry the cannabis material to a constant weight and grind it into a fine, homogenous powder. b. Extraction: Accurately weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube. Add 10 mL of a solvent mixture, such as methanol/chloroform (9:1, v/v) or ethanol. c. Sonication: Sonicate the mixture for 15-30 minutes to ensure complete extraction of cannabinoids. d. Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material. e. Filtration and Dilution: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. Dilute the extract with the mobile phase if necessary to bring the analyte concentrations within the calibration range.

2. HPLC-UV Analysis: a. Instrument: A standard HPLC system equipped with a UV detector. b. Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used. c. Mobile Phase: A gradient elution is typically employed using a mixture of:

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid. d. Gradient Program: A typical gradient might start at 70% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration. e. Flow Rate: 1.0 mL/min. f. Detection Wavelength: 228 nm is often used for the simultaneous detection of multiple cannabinoids. g. Quantification: Create a calibration curve using certified reference standards of CBNA. The concentration of CBNA in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Quantification of CBNA using LC-MS/MS

This protocol provides higher sensitivity and selectivity, which is particularly useful for detecting the typically low concentrations of CBNA.

1. Sample Preparation and Extraction: a. Follow the same homogenization, extraction, and centrifugation steps as in the HPLC-UV protocol. Methanol is a commonly used extraction solvent for LC-MS/MS analysis. b. Filtration and Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter. A significant dilution (e.g., 1:100 or 1:1000 in the initial mobile phase) is often required due to the high sensitivity of the instrument.

2. LC-MS/MS Analysis: a. Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Column: A C18 or similar reverse-phase column suitable for UHPLC is often used. c. Mobile Phase: Similar to HPLC-UV, typically water and acetonitrile with 0.1% formic acid. d. Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for cannabinoids. e. MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for CBNA. The precursor ion ([M+H]⁺) for CBNA is m/z 357.2. Product ions would be determined by direct infusion and optimization of a CBNA standard. f. Quantification: Use an internal standard (e.g., a deuterated analog) and a calibration curve prepared with certified CBNA reference material for accurate quantification.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

Signaling Pathways and Biological Activity of CBNA

The biological activity and signaling pathways of CBNA are not as extensively studied as those of major cannabinoids like THC and CBD. Much of its potential activity is inferred from its relationship to CBN.[7]

-

Precursor to CBN: CBNA's primary role is as the direct acidic precursor to CBN. The pharmacological effects of CBN, which include potential sedative, anti-inflammatory, and appetite-stimulating properties, are therefore indirectly linked to the presence of CBNA in aged material.[1][8]

-

Potential Anti-inflammatory and Analgesic Effects: Limited research suggests that CBNA itself may possess anti-inflammatory and pain-relieving properties.[7] However, the specific molecular targets and signaling pathways involved have not been fully elucidated. It is hypothesized that, like other cannabinoids, it may interact with the endocannabinoid system, but further research is needed to confirm this.[9]

-

Limited Research: Currently, there is a lack of comprehensive studies on the direct interaction of CBNA with cannabinoid receptors (CB1 and CB2) and other potential targets. Its instability and low concentration in fresh material have made it a challenging compound to study in isolation.

Conclusion

This compound (CBNA) is a valuable and underutilized biomarker for assessing the age and storage history of cannabis material. Its formation is a direct result of the degradation of THCA, a process accelerated by exposure to oxygen, light, and heat. The concentration of CBNA, in conjunction with the levels of THCA and CBN, can provide a more complete picture of the degradation state of a cannabis sample than the CBN/THC ratio alone.

For researchers, the presence of CBNA can indicate the need to account for potential changes in the pharmacological profile of the material. For drug development professionals, monitoring CBNA levels is crucial for ensuring the stability and consistency of cannabis-based products. In the field of forensic science, CBNA quantification can offer a more precise estimation of the age of seized cannabis samples.

The detailed experimental protocols provided in this guide, utilizing common analytical techniques like HPLC-UV and LC-MS/MS, offer a framework for the accurate and reliable quantification of CBNA. As research into minor cannabinoids continues to expand, the importance of CBNA as a key indicator of cannabis quality and history is expected to grow, making its routine analysis an indispensable tool in the cannabis industry and related scientific fields. Further studies are warranted to fully elucidate the specific biological activities and signaling pathways of CBNA and to establish a more comprehensive quantitative database correlating its concentration with various storage parameters.

References

- 1. newphaseblends.com [newphaseblends.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. restek.com [restek.com]

- 5. UNODC - Bulletin on Narcotics - 1997 Issue 1 - 008 [unodc.org]

- 6. extractionmagazine.com [extractionmagazine.com]

- 7. cbdoracle.com [cbdoracle.com]

- 8. biomedican.com [biomedican.com]

- 9. Buy this compound (EVT-441898) | 2808-39-1 [evitachem.com]

Understanding the Non-Psychoactive Properties of Cannabinolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabinolic acid (CBNA) is a non-psychoactive cannabinoid found in the cannabis plant, serving as the acidic precursor to cannabinol (B1662348) (CBN).[1] While research has historically focused on major cannabinoids like THC and CBD, lesser-known compounds such as CBNA are gaining attention for their potential therapeutic applications without inducing intoxicating effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of CBNA's non-psychoactive properties, summarizing available data on its biological activities and outlining experimental methodologies for its investigation. Due to the limited direct research on CBNA, this guide also draws upon data from structurally related cannabinoid acids, such as cannabidiolic acid (CBDA) and tetrahydrothis compound (THCA), to provide a comparative context for its potential pharmacological profile.

Introduction to this compound (CBNA)

CBNA is a naturally occurring cannabinoid in the cannabis plant. It is formed through the degradation of tetrahydrothis compound (THCA), the acidic precursor to the primary psychoactive compound, THC.[1] Specifically, THCA can oxidize and break down into CBNA.[1] Subsequently, through a process of decarboxylation, typically involving heat, CBNA is converted into the neutral cannabinoid, cannabinol (CBN).[3] This biosynthetic relationship is crucial to understanding the potential properties of CBNA, as it is often assumed to share some pharmacological characteristics with its more stable and studied counterpart, CBN.[4]

Key Characteristics:

-

Non-psychoactive: CBNA does not produce the intoxicating effects associated with THC.[1][2]

-

Precursor to CBN: It is the direct acidic precursor to cannabinol.[3]

-

Minor Cannabinoid: CBNA is typically found in lower concentrations in the cannabis plant compared to major cannabinoids like THCA and CBDA.[1]

Non-Psychoactive Nature of CBNA

The absence of psychoactivity in CBNA is a key characteristic that makes it a compound of interest for therapeutic development. Unlike THC, which directly activates cannabinoid receptor 1 (CB1) in the central nervous system to produce its intoxicating effects, cannabinoid acids like CBNA are generally considered to have a low affinity for CB1 receptors.[5] While direct binding affinity data for CBNA on cannabinoid receptors is scarce, studies on other cannabinoid acids, such as THCA, support this notion.[5]

Potential Therapeutic Properties and Mechanisms of Action

Direct research into the therapeutic effects of CBNA is still in its early stages. However, preliminary studies and research on related cannabinoid acids suggest several potential areas of interest, including anti-inflammatory, antibacterial, and neuroprotective activities.

Anti-inflammatory Properties

Chronic inflammation is a key factor in numerous diseases. Several cannabinoid acids have demonstrated anti-inflammatory potential through various mechanisms.

| Compound | Target | IC50 Value | Selectivity (COX-1/COX-2) | Reference |

| CBDA | COX-2 | ~2 µM | 9-fold higher for COX-2 | [4] |

| THCA | COX-2 | >100 µM | - | [4] |

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: PPARγ is a nuclear receptor that plays a role in regulating inflammation and metabolism. Activation of PPARγ can lead to anti-inflammatory effects. Research has indicated that cannabinoid acids, particularly THCA, are potent agonists of PPARγ.[6] This suggests a potential mechanism through which CBNA could also exert anti-inflammatory effects.

| Compound | Target | Potency | Reference |

| THCA | PPARγ | IC50 of 0.47 µM | [6] |

| CBDA | PPARγ | Less potent than THCA | [6] |

Antibacterial Properties

The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Various cannabinoids have shown promise in this area. While specific minimum inhibitory concentration (MIC) values for CBNA against a wide range of bacteria are yet to be established, studies on other cannabinoids provide a basis for its potential antibacterial activity.

| Cannabinoid | Target Bacteria | MIC Range (µg/mL) | Reference |

| CBD | Staphylococcus aureus | 0.65 - 32 | [7] |

| CBG | Staphylococcus aureus | 0.6 - 50 | [7] |

| THC | Staphylococcus aureus | 0.6 - 50 | [7] |

Neuroprotective Properties

Neurodegenerative diseases are characterized by the progressive loss of neuronal function. Compounds that can protect neurons from damage are of significant therapeutic interest. While direct evidence for CBNA's neuroprotective effects is limited, research on its decarboxylated form, CBN, and other cannabinoids suggests potential mechanisms. CBN has been shown to protect neurons from oxidative stress and mitochondrial dysfunction.[8][9][10] Given the structural relationship, investigating similar properties in CBNA is a logical next step.

Experimental Protocols

Detailed experimental protocols for the investigation of CBNA are not widely published. However, methodologies used for other cannabinoids can be adapted.

In-Vitro Anti-inflammatory Assays

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Assay Buffer: Prepare a suitable buffer, such as Tris-HCl.

-

Incubation: Pre-incubate the enzyme with various concentrations of CBNA (or control compounds) for a specified time.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Monitor the production of prostaglandin (B15479496) E2 (PGE2) using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

-

-

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with different concentrations of CBNA for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (a component of bacterial cell walls) to induce an inflammatory response.

-

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.

-

Antibacterial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-